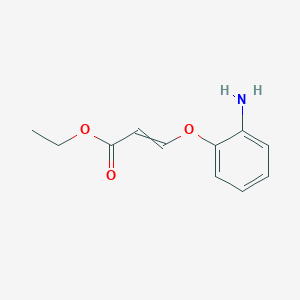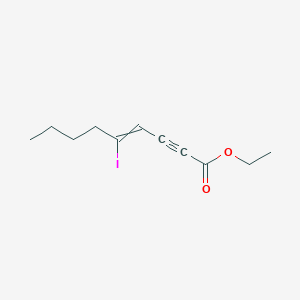
N,N',N'',N'''-Tetraethyl-N,N',N'',N'''-tetramethylgermanetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is a complex organogermanium compound It is characterized by the presence of germanium atoms bonded to ethyl and methyl groups, forming a tetraamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine typically involves the reaction of germanium tetrachloride with a mixture of ethyl and methyl amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+4RNH2→Ge(NR2)4+4HCl
where ( \text{R} ) represents the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity germanium tetrachloride and amines. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems to ensure high yield and purity. The product is then purified through distillation and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium amines.
Applications De Recherche Scientifique
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with similar structural features but without germanium.
N,N,N’,N’-Tetraethylethylenediamine (TEEDA): Another similar compound with ethyl groups instead of methyl groups.
Uniqueness
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is unique due to the presence of germanium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
870188-33-3 |
|---|---|
Formule moléculaire |
C12H32GeN4 |
Poids moléculaire |
305.04 g/mol |
Nom IUPAC |
N-methyl-N-tris[ethyl(methyl)amino]germylethanamine |
InChI |
InChI=1S/C12H32GeN4/c1-9-14(5)13(15(6)10-2,16(7)11-3)17(8)12-4/h9-12H2,1-8H3 |
Clé InChI |
ZWRHKBMGGAGXHE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)[Ge](N(C)CC)(N(C)CC)N(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


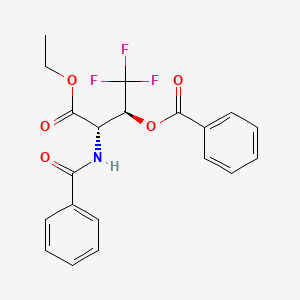

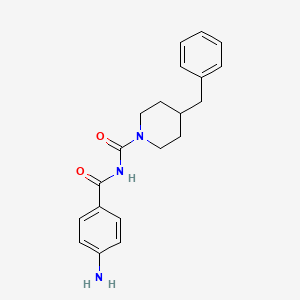
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
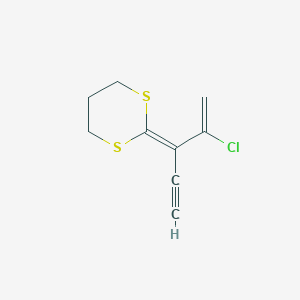
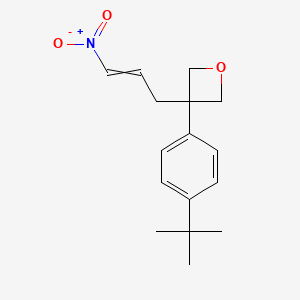
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
